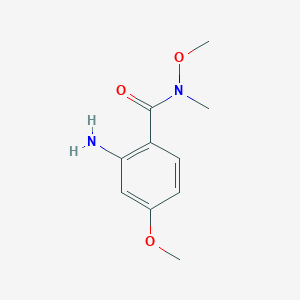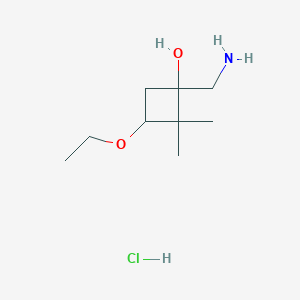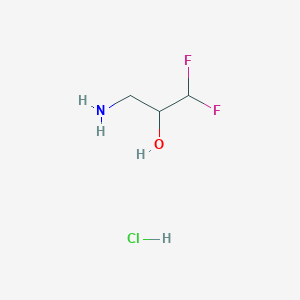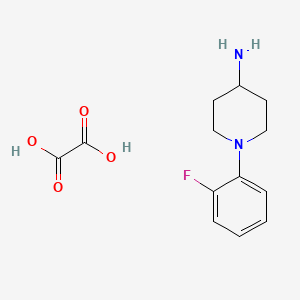
1-(2-Fluorophenyl)-4-piperidinamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorophenyl)-4-piperidinamine oxalate is an organic compound that belongs to the class of piperidines It is characterized by the presence of a fluorophenyl group attached to a piperidine ring, which is further complexed with oxalic acid to form the oxalate salt
Métodos De Preparación
The synthesis of 1-(2-Fluorophenyl)-4-piperidinamine oxalate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the piperidine intermediate.
Formation of the Oxalate Salt: The final step involves the reaction of the synthesized 1-(2-Fluorophenyl)-4-piperidinamine with oxalic acid to form the oxalate salt.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to achieve efficient synthesis.
Análisis De Reacciones Químicas
1-(2-Fluorophenyl)-4-piperidinamine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, often resulting in functionalized derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-(2-Fluorophenyl)-4-piperidinamine oxalate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research explores its potential therapeutic applications, particularly in the development of drugs targeting neurological conditions.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluorophenyl)-4-piperidinamine oxalate involves its interaction with molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, while the piperidine ring provides structural stability. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
1-(2-Fluorophenyl)-4-piperidinamine oxalate can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-4-piperidinamine oxalate: Similar structure but with a chlorine atom instead of fluorine, affecting its reactivity and binding properties.
1-(2-Methylphenyl)-4-piperidinamine oxalate: Contains a methyl group, which influences its steric and electronic properties.
1-(2-Bromophenyl)-4-piperidinamine oxalate:
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic properties and enhances its potential for specific applications in research and industry.
Propiedades
IUPAC Name |
1-(2-fluorophenyl)piperidin-4-amine;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2.C2H2O4/c12-10-3-1-2-4-11(10)14-7-5-9(13)6-8-14;3-1(4)2(5)6/h1-4,9H,5-8,13H2;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVCEZRZHWLUCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=CC=CC=C2F.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B1379622.png)
![N-[5-(pyrrolidin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide hydrochloride](/img/structure/B1379624.png)
![8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B1379625.png)

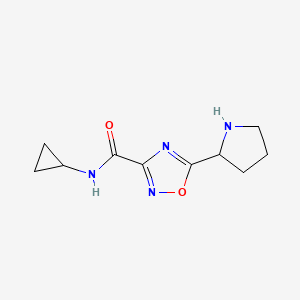

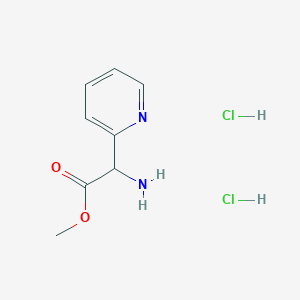
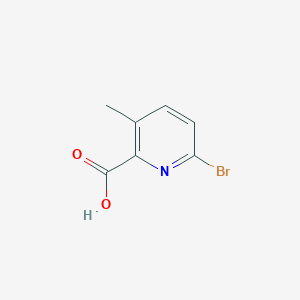

![[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride](/img/structure/B1379639.png)
![[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride](/img/structure/B1379640.png)
